Home > Products > Screening Compounds P13683 > S-(+)-Flecainide
S-(+)-Flecainide - 99495-92-8

S-(+)-Flecainide

Catalog Number: EVT-1638553
CAS Number: 99495-92-8
Molecular Formula: C17H20F6N2O3
Molecular Weight: 414.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

R-(-)-Flecainide

Compound Description: R-(-)-Flecainide is the other enantiomer of the antiarrhythmic drug Flecainide. Like S-(+)-Flecainide, it also exhibits antiarrhythmic activity. [, , , ]

Relevance: R-(-)-Flecainide and S-(+)-Flecainide are enantiomers, meaning they are mirror images of each other with identical physical and chemical properties except for their interaction with plane-polarized light. Studies have shown differences in the pharmacokinetics of the two enantiomers, particularly in individuals identified as poor metabolizers of sparteine/debrisoquine. [, , ] These individuals exhibit a decreased clearance and longer half-life for R-(-)-Flecainide compared to S-(+)-Flecainide. [] This difference is attributed to the impaired metabolism of R-(-)-Flecainide in these individuals. []

Quinidine

Compound Description: Quinidine is an antiarrhythmic drug that also inhibits the cytochrome P450 enzyme, specifically the P450IID6 isoform. []

Meta-O-Dealkylated Flecainide (MODF)

Compound Description: MODF is a major metabolite of Flecainide, formed via O-dealkylation metabolic pathway. []

Relevance: MODF is a product of S-(+)-Flecainide and R-(-)-Flecainide metabolism. [] The formation of MODF is reduced in individuals identified as poor metabolizers of sparteine/debrisoquine, indicating a role of P450IID6 in its formation. []

Meta-O-Dealkylated Lactam of Flecainide (MODLF)

Compound Description: MODLF is another major metabolite of Flecainide formed through a combination of O-dealkylation and subsequent lactam formation. []

Relevance: Similar to MODF, MODLF is a product of S-(+)-Flecainide and R-(-)-Flecainide metabolism, and its formation is also reduced in poor metabolizers of sparteine/debrisoquine. [] This suggests that the P450IID6 enzyme plays a role in the formation of both MODF and MODLF from Flecainide. []

Sparteine

Compound Description: Sparteine is an antiarrhythmic drug that is also used as a pharmacological tool to phenotype individuals based on their ability to metabolize drugs via the cytochrome P450IID6 enzyme. []

Debrisoquine

Compound Description: Debrisoquine is an antihypertensive drug that, like sparteine, is used in phenotyping individuals based on their P450IID6 enzyme activity. []

Relevance: Similar to sparteine, debrisoquine itself is not structurally related to S-(+)-Flecainide. The relevance of debrisoquine lies in its use, alongside sparteine, to identify individuals as "extensive metabolizers" or "poor metabolizers" of the P450IID6 enzyme. [] This classification helps to understand the variability in the metabolism and disposition of Flecainide enantiomers, including S-(+)-Flecainide. []

Source and Classification

S-(+)-Flecainide is derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which undergoes several chemical transformations to yield the active pharmaceutical ingredient. It is classified as a sodium channel blocker and is recognized for its efficacy in managing supraventricular arrhythmias. The drug is marketed under various brand names, including Tambocor.

Synthesis Analysis

Methods and Technical Details

The synthesis of S-(+)-Flecainide involves multiple steps, beginning with the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. The following outlines key methods used in its synthesis:

  1. Starting Material Preparation:
    • 4-fluoro-1-bromobenzene is reacted with trifluoroethanol in the presence of a strong base and copper-containing catalysts (e.g., copper bromide) to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene.
  2. Formation of Acid Chloride:
    • The resulting compound is converted to its acid chloride form using reagents such as thionyl chloride or oxalyl chloride.
  3. Amidation Reaction:
    • The acid chloride reacts with 2-(aminomethyl)piperidine or 2-(aminomethyl)pyridine to form an amide intermediate.
  4. Catalytic Hydrogenation:
    • This intermediate undergoes catalytic hydrogenation to produce S-(+)-Flecainide.
  5. Salt Formation:
    • The free base can be converted into its acetate salt form by reacting with acetic acid .
Molecular Structure Analysis

Structure and Data

S-(+)-Flecainide has a complex molecular structure characterized by its trifluoroethoxy groups and a piperidine ring. Its chemical formula is C17H18F6NC_{17}H_{18}F_6N, and it has a molecular weight of approximately 343.33 g/mol.

  • Molecular Structure:
    • The compound features a benzoic acid derivative with two trifluoroethoxy substituents at the 2 and 5 positions.
    • The piperidine moiety contributes to its pharmacological activity by facilitating interactions with sodium channels.
Chemical Reactions Analysis

Reactions and Technical Details

S-(+)-Flecainide undergoes several chemical reactions during its synthesis:

  1. Alkoxylation Reaction:
    • The reaction of trifluoroethanol with halobenzoic acids leads to the production of alkoxylated benzoic acids.
  2. Amidation:
    • The formation of the amide bond between the acid chloride and amine is crucial for constructing the core structure of flecainide.
  3. Hydrogenation:
    • Catalytic hydrogenation reduces double bonds in the intermediate compounds, finalizing the structure of S-(+)-Flecainide.

These reactions are sensitive to conditions such as temperature, solvent choice, and catalyst type, which significantly influence yield and purity .

Mechanism of Action

Process and Data

S-(+)-Flecainide exerts its pharmacological effects primarily through the blockade of voltage-gated sodium channels in cardiac myocytes. This action results in:

  • Decreased Intracardiac Conduction Velocity: The drug slows down electrical conduction through the heart's conduction system.
  • Increased Refractory Period: It prolongs the time it takes for cardiac cells to recover after depolarization, thus preventing re-entry circuits that can cause arrhythmias.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: S-(+)-Flecainide is typically a white crystalline powder.
  • Solubility: It is soluble in polar solvents like methanol and ethanol but has limited solubility in water.
  • Melting Point: The melting point ranges from 150°C to 155°C.
  • Stability: Flecainide exhibits stability under standard storage conditions but should be protected from light and moisture.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

S-(+)-Flecainide is primarily used in clinical settings for:

  • Management of Cardiac Arrhythmias: It is indicated for patients with symptomatic ventricular tachycardia or atrial flutter/fibrillation.
  • Research Applications: Studies on flecainide contribute to understanding cardiac electrophysiology and drug interactions within sodium channels.

Additionally, analytical methods have been developed for quantifying flecainide levels in biological samples, aiding in therapeutic drug monitoring .

Properties

CAS Number

99495-92-8

Product Name

S-(+)-Flecainide

IUPAC Name

N-[[(2S)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Molecular Formula

C17H20F6N2O3

Molecular Weight

414.34 g/mol

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m0/s1

InChI Key

DJBNUMBKLMJRSA-NSHDSACASA-N

SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Isomeric SMILES

C1CCN[C@@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.